molecular formula C12H13Cl2NO2 B14576507 3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 61213-48-7

3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B14576507
CAS No.: 61213-48-7
M. Wt: 274.14 g/mol
InChI Key: FDDDZUXSUNVITC-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-methoxyphenyl group, a chloromethyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.

    Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a base.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Chlorination: The chlorine atom can be introduced through a chlorination reaction using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chloromethyl and chlorine groups can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to a range of biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methoxy group.

    3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure but with the methoxy group in a different position.

    3-Chloro-4-(chloromethyl)-1-(3-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

61213-48-7

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13Cl2NO2/c1-17-10-4-2-3-9(5-10)15-7-8(6-13)11(14)12(15)16/h2-5,8,11H,6-7H2,1H3

InChI Key

FDDDZUXSUNVITC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(C(C2=O)Cl)CCl

Origin of Product

United States

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